N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
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Overview
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a tert-butylphenyl group, and a dimethoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring and the tert-butylphenyl group. One common method involves the reaction of 4-tert-butylphenyl isothiocyanate with 2-aminothiazole under controlled conditions to form the thiazole ring . This intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the tert-butylphenyl group are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may inhibit or activate specific pathways, depending on its structure and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with similar structural features but different functional groups.
4-tert-Butylacetophenone: Shares the tert-butylphenyl group but has a different core structure.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butylphenyl groups but lacks the thiazole and dimethoxybenzamide moieties.
Uniqueness
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is unique due to its combination of a thiazole ring, a tert-butylphenyl group, and a dimethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-22(2,3)16-8-6-14(7-9-16)19-13-28-21(23-19)24-20(25)15-10-17(26-4)12-18(11-15)27-5/h6-13H,1-5H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSWWSXEWFIPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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